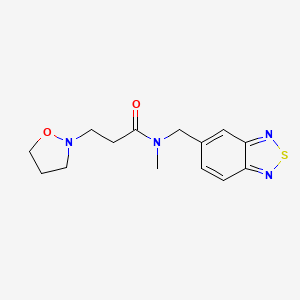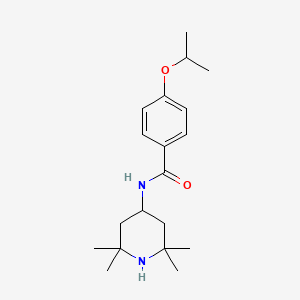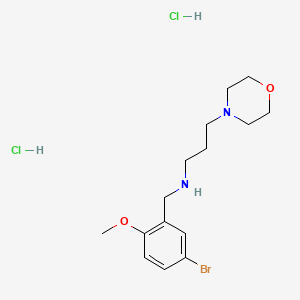![molecular formula C13H27N3 B5317295 N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride](/img/structure/B5317295.png)
N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride, also known as EPE or RTI-111, is a chemical compound that belongs to the class of phenyltropanes. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.
Wirkmechanismus
N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, leading to an increased activation of dopamine receptors. This mechanism of action is similar to other drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and produce rewarding effects. This compound has also been shown to increase dopamine levels in the brain, which may contribute to its behavioral effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using this compound is its potential for abuse. This compound has been shown to produce rewarding effects in animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride. One direction is to further investigate the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and addiction. Another direction is to develop new compounds based on the structure of this compound that may have improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for abuse.
Synthesemethoden
The synthesis of N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride involves the reaction of 2-(1-pyrrolidinyl)ethylamine with 4-piperidinone in the presence of ethyl iodide. This reaction results in the formation of this compound as a dihydrochloride salt. The purity of this compound can be increased through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes this compound a potential tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and addiction.
Eigenschaften
IUPAC Name |
N-ethyl-N-(2-pyrrolidin-1-ylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-2-16(13-5-7-14-8-6-13)12-11-15-9-3-4-10-15/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDMRLZYFOTMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1CCCC1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5317233.png)
![allyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5317241.png)


![N-(5-methylisoxazol-3-yl)-2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoacetamide](/img/structure/B5317260.png)
![N-methyl-3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B5317263.png)
![3-(4-methoxyphenyl)-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B5317268.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317275.png)

![5-[(4-fluoro-3-methylphenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5317290.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]urea](/img/structure/B5317302.png)
![4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5317315.png)
![2-methoxy-2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5317332.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylphenyl)nicotinamide](/img/structure/B5317333.png)